
1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine, also known as TAI-1, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and researchers are continuing to investigate its potential applications.
Mécanisme D'action
1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine works by binding to the ATP-binding site of the Axl protein, preventing its activation and downstream signaling. This inhibition has been shown to reduce tumor growth in preclinical studies, suggesting that 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine may be a promising candidate for cancer therapy.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit platelet aggregation, which could be useful in preventing blood clots. 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine has also been shown to inhibit the growth of certain types of bacteria, suggesting that it may have potential as an antibiotic.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. However, one limitation is that it has only been studied in preclinical models, and more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for research on 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine. One area of interest is in combination therapy, where 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine is used in conjunction with other cancer treatments to enhance their effectiveness. Additionally, researchers may investigate the use of 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine in other diseases where Axl overexpression is a factor, such as fibrosis and autoimmune disorders. Finally, more research is needed to determine the safety and efficacy of 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine in human clinical trials, which could pave the way for its use in cancer treatment.
Méthodes De Synthèse
The synthesis of 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine involves several steps, including the reaction of 2-aminobenzimidazole with p-toluenesulfonyl chloride, followed by the addition of 2-bromoethyl p-toluenesulfonate. This reaction produces 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine, which can be purified and used for further research.
Applications De Recherche Scientifique
1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine has been studied for its potential use in cancer treatment, specifically in inhibiting the activity of the tyrosine kinase Axl. This protein is overexpressed in many types of cancer and has been linked to tumor progression and resistance to chemotherapy. By inhibiting Axl activity, 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine may be able to slow or stop cancer growth.
Propriétés
IUPAC Name |
1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-6-8-13(9-7-12)20-11-10-19-15-5-3-2-4-14(15)18-16(19)17/h2-9H,10-11H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNQVSXTNUGNHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

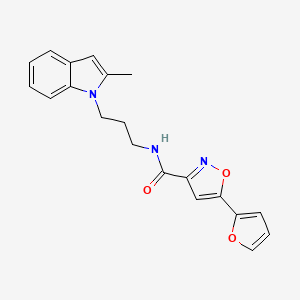
![5-Fluoro-2-[2-(piperidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile](/img/structure/B2731612.png)
![8-Oxaspiro[4.5]decane-3-sulfonyl chloride](/img/structure/B2731614.png)
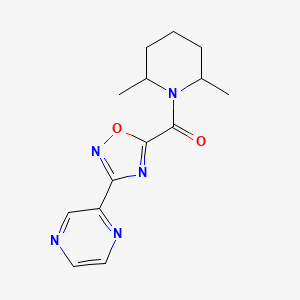
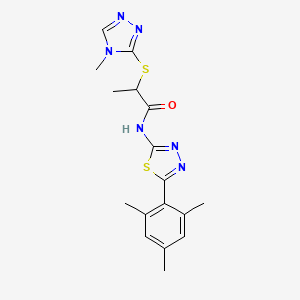


![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isopropyl-1H-pyrazole](/img/structure/B2731623.png)
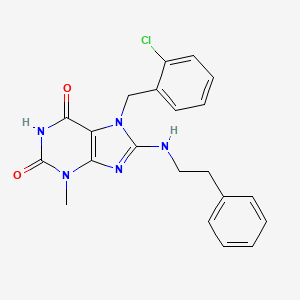
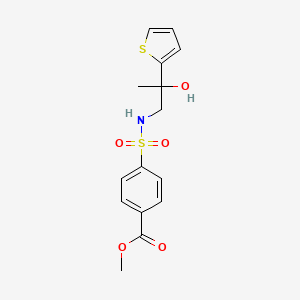
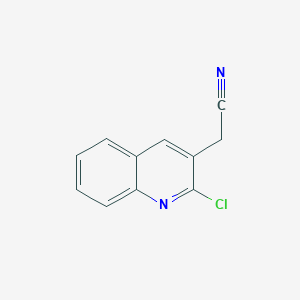
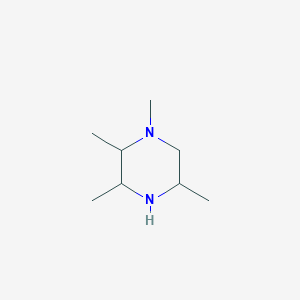
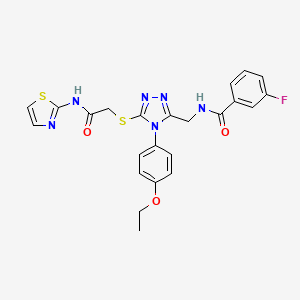
![2-[(Chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2731633.png)